(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (hereafter referred to as Compound A) is a synthetic chromene derivative characterized by:
- A chromene core (benzopyran) with a Z-configuration imino group at position 2.
- A 2-fluoro-5-methylphenyl substituent on the imino nitrogen.
- A phenylcarboxamide group at position 3.
Chromene derivatives are widely studied for their biological activities, including antifungal, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-11-12-19(24)20(13-15)26-23-18(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJNPCBKWJMOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds under basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-fluoro-5-methylaniline, under acidic or basic conditions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an isocyanate or by amidation of the corresponding carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cyclocondensation Reactions
The imino group in the chromene core facilitates cyclocondensation with active methylene compounds. For example, reactions with ethyl cyanoacetate yield fused pyrimidinone derivatives:
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl cyanoacetate | 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one | Reflux in ethanol, 8–10 hrs | 70–75% |
This reaction involves nucleophilic attack of the cyanoacetate enolate on the imino carbon, followed by cyclization and elimination of ammonia .
Hydrazine-Mediated Modifications
Interaction with hydrazine hydrate generates hydrazinyl intermediates, which serve as precursors for heterocyclic systems:
| Reaction Step | Product | Key Conditions | Outcome | Source |
|---|---|---|---|---|
| Hydrazine addition | 2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one | Reflux in ethanol, 6 hrs | Intermediate for further functionalization |
The hydrazinyl derivative reacts with:
Electrophilic Substitution
The electron-rich chromene ring undergoes electrophilic substitution at the 6- and 8-positions. Fluorine substituents influence regioselectivity:
| Reagent | Position Substituted | Major Product | Notes | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C-6 | 6-nitro derivative | Enhanced reactivity due to imino group’s electron-withdrawing effect |
Amide Hydrolysis and Functionalization
The carboxamide group undergoes controlled hydrolysis or substitution:
| Reaction | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (aqueous) | Chromene-3-carboxylic acid | Reflux, 4 hrs | |
| Alkylation | R-X (alkyl halide) | N-alkylcarboxamide derivatives | K₂CO₃, DMF, 60°C, 12 hrs |
Coordination Chemistry
The imino nitrogen and carbonyl oxygen act as bidentate ligands for transition metals:
| Metal Salt | Complex Formed | Application Notes | Stability | Source |
|---|---|---|---|---|
| Cu(II) acetate | Cu(II)-chromene complex | Catalytic activity in oxidation reactions | Stable in aerobic conditions |
Biological Activity Correlation
Fluorine substitution enhances bioactivity. For example:
-
Antiviral activity : Fluorinated analogs exhibit IC₅₀ values against SARS-CoV-2 (e.g., 3.669 μM for trifluoromethyl derivatives) .
-
Enzyme inhibition : Fluorine improves binding affinity to SARS-CoV-2 M<sup>pro</sup> (IC₅₀ = 240.6 μg/mL vs. 129.8 μg/mL for lopinavir) .
Thermal and Solvent Effects
Reaction outcomes are highly solvent- and temperature-dependent:
| Reaction | Optimal Solvent | Temperature Range | Key Observation | Source |
|---|---|---|---|---|
| Cyclization | DMF | 80–100°C | Higher yields in polar aprotic solvents |
Synthetic Challenges
-
Steric hindrance : Bulky substituents on the phenyl ring reduce reaction rates (e.g., 2-methyl vs. 4-fluoro).
-
Z/E isomerism : The Z-configuration of the imino group is critical for stability; isomerization occurs above 120°C.
Scientific Research Applications
The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a member of the chromene derivatives family, which has garnered attention for its diverse biological activities and potential therapeutic applications . This article delves into its applications in scientific research, particularly focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
Anticancer Activity
Research indicates that chromene derivatives exhibit notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A study demonstrated that various synthesized compounds in this class showed equipotent activity against cancer cell lines compared to established chemotherapeutics.
Case Study: Cytotoxicity Against Cancer Cell Lines
A specific study evaluated the cytotoxic effects of various 2-imino-2H-chromene-3(N-aryl)carboxamides on human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These results indicate that compound VIa, closely related to the target compound, exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have highlighted its potential against various pathogens through inhibition of critical enzymes involved in bacterial replication.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for derivatives related to this compound:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; effective against various cancer cell lines |
| Antimicrobial | Inhibits DNA gyrase and dihydrofolate reductase; effective against E. coli and S. aureus |
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro substituent in Compound A is electron-withdrawing, which may increase the electrophilicity of the chromene core, enhancing reactivity in biological targets. Chlorine substituents in offer moderate electron-withdrawing effects and may contribute to antiproliferative activity through enhanced binding to DNA or enzymes .
Bioactivity Trends: Fluorinated derivatives like Compound A are hypothesized to exhibit stronger antifungal and antitumor activity compared to non-fluorinated analogs due to improved membrane permeability and metabolic stability . Pyrimidinone-fused chromenes (e.g., ) show expanded heterocyclic systems that may target kinases or topoisomerases, common in anticancer agents .
Computational and Structural Insights
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP ) could predict the electronic properties of Compound A , such as HOMO-LUMO gaps, to rationalize its reactivity compared to methoxy- or chloro-substituted analogs.
- Crystallography : Tools like SHELXL are critical for resolving the Z-configuration of Compound A and confirming substituent orientations, which are essential for structure-activity relationship (SAR) studies.
Biological Activity
The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide , with CAS number 1327183-78-7, is a member of the chromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
- Molecular Formula : C23H17FN2O2
- Molecular Weight : 372.4 g/mol
- LogP : 6.02 (predicted), indicating high lipophilicity which may influence its bioavailability and distribution in biological systems .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
The compound's mechanism involves inhibition of the AChE enzyme, which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound can increase acetylcholine levels, potentially enhancing cholinergic neurotransmission.
Pharmacological Studies
Recent studies have demonstrated promising results regarding the pharmacological effects of this compound:
- Inhibition of Acetylcholinesterase : This suggests that the compound may serve as a potential therapeutic agent for Alzheimer's disease.
- Neuroprotective Effects :
Study 1: In Vitro Evaluation
A study evaluated several chromene derivatives for their AChE inhibition capabilities. The results indicated that compounds with similar structures to this compound showed a range of inhibitory activities, with some derivatives achieving IC50 values as low as 1 µM .
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insight into the binding interactions between this compound and the active site of AChE. The binding affinity was calculated to be significant, indicating strong interactions that could lead to effective inhibition .
Q & A
Q. Optimization Strategy :
- Vary equivalents of TBTU (1.2–2.0 eq) to balance yield and purity.
- Test alternative bases (e.g., DIEA vs. 2,6-lutidine) to improve regioselectivity.
- Screen solvents (e.g., DMF, acetonitrile) for solubility and reactivity trade-offs.
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Basic Research Question
Primary Characterization Methods :
- 1H/13C NMR : Confirm regiochemistry via imino proton shifts (δ 8.5–9.5 ppm) and chromene ring protons (δ 6.5–7.5 ppm). For Z/E isomer discrimination, NOESY can resolve spatial proximity of substituents .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.
- Elemental Analysis : Ensure ≤0.5% deviation from theoretical C/H/N values .
Q. Data Contradiction Resolution :
- If NMR signals suggest impurities, repurify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate).
- Discrepancies in melting points may indicate polymorphism; perform differential scanning calorimetry (DSC) to assess thermal behavior.
How can the solubility and stability of this compound be evaluated under physiological and storage conditions?
Basic Research Question
Solubility Profiling :
- Solvent Screening : Test in DMSO, PBS (pH 7.4), and ethanol at 1–10 mM. Use dynamic light scattering (DLS) to detect aggregation.
- Stability Assessment :
Methodological Note : For physiological conditions, simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess oral bioavailability potential.
What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can they be mitigated?
Advanced Research Question
Challenges :
- Crystal Growth : The compound’s planar chromene core and flexible imino group hinder crystallization.
- Twinned Data : Common in orthorhombic systems, leading to refinement ambiguities.
Q. Solutions :
- Crystallization Optimization : Use slow vapor diffusion (e.g., DCM/hexane) with seeding.
- Refinement Tools : Employ SHELXL for high-resolution data, leveraging its robust handling of twinning and disorder .
- Validation : Cross-check with DFT-calculated bond lengths/angles to resolve geometric uncertainties .
How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?
Advanced Research Question
Case Example : If experimental NMR chemical shifts deviate from DFT (B3LYP/6-31G*) calculations:
Q. Methodology :
- Use Gaussian or ORCA for DFT optimization.
- Compare experimental vs. calculated IR spectra to identify vibrational mode mismatches.
What strategies are recommended for elucidating the electronic structure and reactivity of this compound in medicinal chemistry applications?
Advanced Research Question
Electronic Analysis :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via DFT) to predict electrophilic/nucleophilic sites.
- Reactivity Proxies : Use Fukui indices to map regions prone to nucleophilic attack (e.g., chromene carbonyl).
Q. Experimental Validation :
- Cyclic Voltammetry : Measure redox potentials to correlate with computed HOMO energies.
- Kinetic Studies : Probe reaction rates with thiols or amines to validate nucleophilic hotspots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
